![molecular formula C16H14N2O2 B2604477 N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide CAS No. 2411274-63-8](/img/structure/B2604477.png)
N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It is a member of the pyridine family and is synthesized through a multistep process that involves the use of several reagents and solvents.
Wissenschaftliche Forschungsanwendungen
N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, it has been shown to have anticancer properties and is being investigated as a potential drug candidate for the treatment of cancer. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, it has been used as a ligand for the synthesis of catalysts with high selectivity and activity.
Wirkmechanismus
The mechanism of action of N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis (the formation of new blood vessels). It has also been shown to have low toxicity and to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide is its potential as a drug candidate for the treatment of cancer. It has been shown to have anticancer properties and to be well-tolerated in animal studies. However, one of the limitations of this compound is its low yield in the synthesis process, which can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide. One area of research is the optimization of the synthesis method to increase the yield and reduce the cost of production. Another area of research is the investigation of its potential as a drug candidate for the treatment of cancer, including the development of new analogs with improved potency and selectivity. Additionally, the use of N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide in materials science and catalysis is an area of ongoing research that may lead to the development of new materials and catalysts with unique properties.
Synthesemethoden
The synthesis of N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide involves a multistep process that starts with the reaction of 2-chloropyridine-5-boronic acid with phenol in the presence of a palladium catalyst. The resulting product is then treated with but-2-yn-1-ol and triethylamine to form the final compound. The yield of this synthesis method is reported to be around 50%.
Eigenschaften
IUPAC Name |
N-[(5-phenoxypyridin-2-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-6-16(19)18-11-13-9-10-15(12-17-13)20-14-7-4-3-5-8-14/h3-5,7-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSGQDLBIWBHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

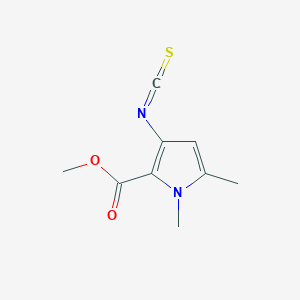
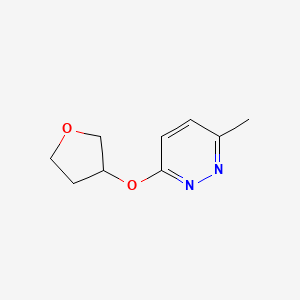
![3-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B2604397.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2604399.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2604401.png)
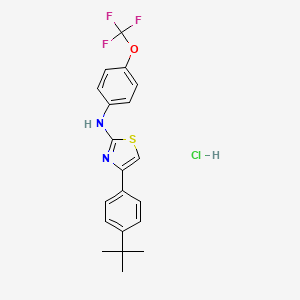


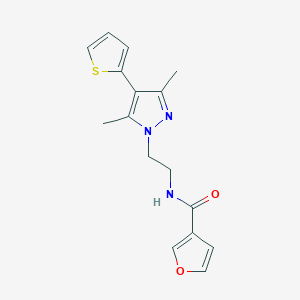

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2604409.png)
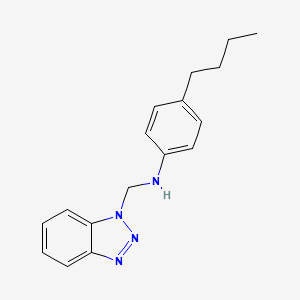

![(2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2604415.png)